molecular formula C28H19FO3 B11702475 3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-[1]benzofuro[3,2-f]chromene

3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-[1]benzofuro[3,2-f]chromene

Cat. No.: B11702475
M. Wt: 422.4 g/mol
InChI Key: MCACPNYAXULDQA-UHFFFAOYSA-N
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Description

“3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-[1]benzofuro[3,2-f]chromene” is a complex organic compound that belongs to the class of benzofurochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-[1]benzofuro[3,2-f]chromene” typically involves multi-step organic reactions. Common synthetic routes may include:

    Aldol Condensation: Combining aromatic aldehydes with ketones under basic conditions.

    Cyclization Reactions: Formation of the benzofurochromene core through intramolecular cyclization.

    Substitution Reactions: Introduction of fluorine and methoxy groups via nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production methods may involve optimizing reaction conditions to maximize yield and purity. Techniques such as high-pressure reactions, catalytic processes, and continuous flow synthesis could be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Activity: Investigation of potential biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Application in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-[1]benzofuro[3,2-f]chromene” would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-3-(4-methoxyphenyl)-3H-[1]benzofuro[3,2-f]chromene
  • 3-(2-fluorophenyl)-3-(4-hydroxyphenyl)-3H-[1]benzofuro[3,2-f]chromene

Uniqueness

The presence of the fluorine and methoxy groups in “3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-[1]benzofuro[3,2-f]chromene” may impart unique chemical properties such as increased lipophilicity, altered electronic effects, and specific biological activities.

Properties

Molecular Formula

C28H19FO3

Molecular Weight

422.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-3-(4-methoxyphenyl)-[1]benzofuro[3,2-f]chromene

InChI

InChI=1S/C28H19FO3/c1-30-19-12-10-18(11-13-19)28(22-7-3-4-8-23(22)29)17-16-21-25(32-28)14-15-26-27(21)20-6-2-5-9-24(20)31-26/h2-17H,1H3

InChI Key

MCACPNYAXULDQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=C3C5=CC=CC=C5O4)C6=CC=CC=C6F

Origin of Product

United States

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